1-(3-Nitrophenyl)-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to “1-(3-Nitrophenyl)-1H-1,2,4-triazole” involves several methods. For instance, new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides .Molecular Structure Analysis
The molecular structure of compounds closely related to “this compound” has been elucidated through techniques like X-ray diffraction . These structures often form infinite chains in the crystal due to these interactions.Chemical Reactions Analysis
Chemical reactions involving “this compound” derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes.Physical And Chemical Properties Analysis
The physical properties of “this compound” and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties of “this compound” derivatives are significantly influenced by the nitro group and its position on the phenyl ring.Scientific Research Applications
Synthesis and Characterization
Multicomponent Reactions for Heterocyclic Compounds : Research has shown the synthesis of 1,2,3-triazole derivatives through metal-free multi-component reactions, indicating the potential of these compounds in creating heterocyclic aromatic structures with possible antibacterial and antifungal applications (V. Vo, 2020).
Hybrid Compound Synthesis : Studies on ferrocene-1H-1,2,3-triazole hybrids have demonstrated their synthesis and characterization, highlighting their low toxicity and neuroprotective effects, showcasing the therapeutic potential of triazole derivatives (Ashanul Haque et al., 2017).
Material Properties and Applications
Thermal Stability and Energetic Materials : Investigations into the thermal stability of nitro-rich 1,2,4-triazoles have provided insights into their decomposition mechanisms, indicating their use in propellants and explosives for rocket fuels, reflecting the impact of chemical substituents on material performance (K. S. Rao et al., 2016).
Antimicrobial Activity of Metal Complexes : A study on metal complexes with polydentate 1,2,4-triazole ligands has shown significant antimicrobial properties, suggesting the potential application of these complexes as antimicrobial agents (Sarab Mahdi Al-Alzawi et al., 2023).
Chemical Synthesis and Biological Activity
Synthesis of Triazolobenzodiazepines : The synthesis of new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines has been explored, indicating their significance in developing heterocyclic compounds with potential biological activities (L. Kosychova et al., 2015).
Antioxidant and Urease Inhibition : Research into 1,2,4-triazole and 1,3,4-thiadiazole derivatives has uncovered their antioxidant activities and potent urease inhibitory effects, suggesting the therapeutic potential of these compounds (I. Khan et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(3-nitrophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTFMMVEHXWFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565956 | |
Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25688-23-7 | |
Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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